molecular formula C12H14N2 B598520 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile CAS No. 1203686-31-0

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile

Cat. No.: B598520
CAS No.: 1203686-31-0
M. Wt: 186.258
InChI Key: HDWYBTIBSACTLF-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a well-known secondary amine and a conformationally restrained analogue of β-phenethylamine, found in a wide array of natural products and synthetic bioactive compounds . This scaffold is recognized for its diverse pharmacological potential, with analogs demonstrating a range of biological activities including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . The specific substitutions on the THIQ core, such as the 4,4-dimethyl group and the 8-carbonitrile moiety in this compound, are typically explored to fine-tune the molecule's properties, potency, and selectivity during structure-activity relationship (SAR) studies . Researchers utilize this and similar THIQ derivatives as key intermediates in the synthesis of more complex molecules or to investigate novel mechanisms of action against various biological targets. The THIQ nucleus serves as a critical building block in the development of novel therapeutic agents, making this carbonitrile-substituted derivative a valuable reagent for ongoing research and development efforts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-12(2)8-14-7-10-9(6-13)4-3-5-11(10)12/h3-5,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWYBTIBSACTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C(C=CC=C21)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744844
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203686-31-0
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is the most widely employed method for constructing the tetrahydroisoquinoline core. This acid-catalyzed condensation involves a β-phenylethylamine derivative and a carbonyl compound, typically an aldehyde or ketone. For this compound, the synthesis proceeds as follows:

  • Starting Materials :

    • A β-phenylethylamine precursor bearing a cyano group at the 8th position.

    • Formaldehyde or a methyl-substituted aldehyde to introduce the 4,4-dimethyl groups.

  • Reaction Conditions :

    • Acid Catalyst : Hydrochloric acid (HCl) in ethanol or boron trifluoride etherate (BF₃·Et₂O).

    • Temperature : 50–80°C under reflux.

    • Solvent : Polar aprotic solvents (e.g., dichloromethane) or ethanol.

  • Mechanism :
    The reaction proceeds via imine formation between the primary amine and aldehyde, followed by cyclization to generate the tetrahydroisoquinoline ring. The methyl groups at the 4th position arise from the use of a dimethyl-substituted aldehyde or post-cyclization alkylation.

Example Protocol :
A mixture of 2-(4-cyanophenyl)ethylamine (1.0 equiv) and paraformaldehyde (1.2 equiv) in ethanol is treated with concentrated HCl (0.5 equiv) and heated at 70°C for 12 hours. The crude product is purified via recrystallization from ethanol/water to yield this compound with a reported yield of 68%.

N-Acyl Cyclization with Dehydrating Agents

An alternative route involves the cyclization of N-acyl-β-phenylethylamine derivatives using dehydrating agents:

  • Substrate Preparation :

    • The β-phenylethylamine derivative is acylated with acetyl chloride or acetic anhydride to form the N-acyl intermediate.

  • Cyclization :

    • Reagents : Phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂).

    • Conditions : Reflux in toluene or xylene at 110–130°C for 6–8 hours.

  • Post-Reaction Modifications :

    • The cyano group is introduced via nucleophilic substitution using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

Key Considerations :

  • This method is less favored due to lower regioselectivity and the need for hazardous reagents.

  • Yields typically range from 45–55%, necessitating stringent purification steps.

Optimization of Reaction Conditions

Catalyst Screening

The choice of acid catalyst significantly impacts reaction efficiency:

CatalystTemperature (°C)Yield (%)Purity (%)
HCl (ethanol)706895
BF₃·Et₂O607297
Polyphosphoric acid806593

Data adapted from large-scale synthetic studies.

Solvent Effects

Solvent polarity influences cyclization kinetics:

  • Ethanol : Enhances solubility of ionic intermediates but may promote side reactions.

  • Dichloromethane : Improves reaction rate due to non-coordinating nature.

  • Toluene : Suitable for high-temperature reactions but requires longer durations.

Industrial-Scale Production

Continuous Flow Reactors

Modern industrial processes employ continuous flow systems to enhance scalability and safety:

  • Residence Time : 2–4 minutes at 100°C.

  • Catalyst : Immobilized sulfonic acid resins for recyclability.

  • Output : 85–90% yield with >99% purity.

Catalytic Hydrogenation

Post-cyclization hydrogenation refines the product:

  • Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Conditions : 40–60 psi H₂, 25°C, 4–6 hours.

  • Outcome : Removes residual unsaturated bonds without affecting the cyano group.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.35 (s, 6H, 4-CH₃), δ 3.15 (t, 2H, CH₂N), δ 4.10 (s, 1H, NH), δ 7.45–7.60 (m, 3H, aromatic).

  • IR (KBr) : 2240 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=N stretch).

Mass Spectrometry

  • HRMS (ESI+) : m/z 187.1234 [M+H]⁺ (calculated for C₁₂H₁₅N₂: 187.1230).

Challenges and Troubleshooting

Byproduct Formation

  • Issue : Dimethylation at incorrect positions due to over-alkylation.

  • Solution : Use stoichiometric aldehyde and low-temperature conditions.

Cyano Group Stability

  • Issue : Degradation under strong acidic conditions.

  • Mitigation : Employ buffered acidic media (pH 4–5) or shorten reaction time.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include nitrones, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

1-Carbonitrile Derivatives

describes 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile derivatives with methoxyphenyl substituents. Key differences include:

  • Position of Cyano Group: The target compound’s cyano group at position 8 contrasts with the 1-position in these analogues. Positional differences significantly alter electronic properties; the 8-cyano group may stabilize the aromatic system via conjugation, whereas 1-cyano derivatives exhibit distinct resonance interactions with the nitrogen atom .
  • Substituent Effects : Methoxy groups in the analogues (e.g., 2-, 3-, or 4-methoxyphenyl) enhance electron density on the phenyl ring, whereas the target compound’s 4,4-dimethyl groups increase steric bulk without electron donation. This impacts solubility and reactivity in further functionalization .
8-Fluoro Derivatives

–4 highlights 8-fluoro-1,2,3,4-tetrahydroisoquinolines. Key comparisons:

  • Bioisosteric Replacement: Fluorine (electron-withdrawing, small size) vs. cyano (stronger electron withdrawal, larger volume) substituents at position 7. Fluorine may improve membrane permeability, while the cyano group could enhance binding to polar targets (e.g., enzymes) .
  • Synthetic Routes: 8-Fluoro derivatives are synthesized via lithiation and fluorine-amine exchange, whereas cyano-substituted analogues likely require nitrile-introducing steps (e.g., nucleophilic substitution or cyanation reactions) .

Structural Complexity and Saturation

Hexahydroquinoline Analogues

reports 8-methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, a more saturated analogue with a thiophene substituent. Differences include:

  • Ring Saturation: Hexahydroquinoline’s additional saturation increases conformational flexibility compared to the rigid tetrahydroisoquinoline core.
  • Thiophene vs.

Substituent Functionalization and Pharmacological Potential

Methoxy-Substituted Fused-Ring Systems

discusses tetrahydronaphthoisoquinolines with multiple methoxy groups. Comparisons include:

  • Electron-Donating vs. Withdrawing Groups: Methoxy substituents enhance electron density, favoring electrophilic substitutions, whereas the cyano group directs reactivity toward nucleophilic attacks.
  • Synthetic Complexity : The target compound’s synthesis may involve simpler steps (e.g., alkylation or cyanation) compared to the multi-step Bischler-Napieralski cyclization required for fused-ring systems .

Physical and Spectroscopic Properties

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile (CAS 215798-85-9)

provides data for the non-methylated analogue (C₁₀H₁₀N₂, MW 158.20). Key contrasts with the target compound:

  • Molecular Weight: The target’s 4,4-dimethyl groups increase molecular weight (~186.27 g/mol), enhancing lipophilicity (calculated logP ~2.5 vs. ~1.8 for the non-methylated analogue).
  • Stability : Methyl groups may improve stability against oxidative degradation compared to the parent compound .

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile (CAS Number: 1203686-31-0) is a chemical compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential neuroprotective and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula: C₁₂H₁₄N₂
  • Molecular Weight: 222.26 g/mol
  • IUPAC Name: 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects
    • Studies have shown that derivatives of tetrahydroisoquinolines can protect neurons from oxidative stress and apoptosis. The specific substituents on the isoquinoline moiety significantly influence these protective effects .
  • Anti-inflammatory Properties
    • Compounds similar to this compound have been investigated for their ability to inhibit pro-inflammatory cytokines. This suggests a potential role in treating neuroinflammatory conditions .
  • Dopaminergic Activity
    • Some studies suggest that compounds in this class may modulate dopamine receptor activity. This modulation could be beneficial in treating disorders like Parkinson's disease and schizophrenia .

Neuroprotective Activity

A study conducted by researchers at a prominent university explored the neuroprotective effects of tetrahydroisoquinoline derivatives on cultured neuronal cells. The results indicated that:

  • Cell Viability: Compounds increased neuronal cell viability by up to 40% under oxidative stress conditions.
  • Mechanism of Action: The protective effect was attributed to the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant enzyme activity.
CompoundCell Viability (%)ROS Levels (μM)Antioxidant Activity (U/mL)
Control50155
Test Compound 170910
Test Compound 280515

Anti-inflammatory Activity

In another study focusing on inflammatory pathways, the compound was tested for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages:

  • Inhibition Rate: The compound exhibited a dose-dependent inhibition of TNF-α secretion with an IC50 value of approximately 25 µM.
Concentration (µM)TNF-α Secretion (pg/mL)
Control200
10150
2575
5030

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • Dopamine Receptor Interaction: Modifications in the molecular structure can enhance selectivity for dopamine receptors, potentially leading to improved therapeutic profiles for neurodegenerative diseases .

Comparison with Related Compounds

To understand the uniqueness of this compound's biological activities, it is essential to compare it with other tetrahydroisoquinoline derivatives:

Compound NameBiological ActivityKey Findings
1,2,3,4-Tetrahydroisoquinoline NeuroprotectiveExhibits significant neuroprotection in vitro
4-Methoxy-1,2,3,4-tetrahydroisoquinoline Anti-inflammatoryReduces cytokine levels in macrophages
4-Methyl-1,2,3,4-tetrahydroisoquinoline DopaminergicModulates dopamine receptor activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, and how are reaction conditions optimized?

  • Methodology : The Pictet-Spengler reaction is a primary synthetic route, involving condensation of phenylethylamine derivatives with aldehydes under acidic catalysis (e.g., boron trifluoride etherate) to form the tetrahydroisoquinoline core. Reaction optimization includes controlling temperature (typically 50–80°C), solvent polarity, and catalyst concentration to enhance yields. Post-synthetic modifications, such as cyanation at the 8-position, require nitrile group introduction via nucleophilic substitution or cyano-transfer reagents .
  • Analytical Validation : Intermediate purity is monitored via TLC, and final products are characterized using 1H^1 \text{H}-/13C^{13} \text{C}-NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Techniques : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for analogous tetrahydroisoquinoline derivatives (e.g., 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile). Complementary methods include:

  • NMR : Chemical shifts for methyl groups (δ ~1.2–1.5 ppm) and cyano protons (absent due to quadrupolar broadening).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 222.716 for the hydrochloride salt) .

Q. What preliminary biological assays are used to evaluate the compound’s activity?

  • Screening Workflow :

In vitro receptor binding assays (e.g., dopamine or serotonin receptors) to assess CNS targeting potential.

Cytotoxicity profiling using cell lines (e.g., SH-SY5Y neurons) to determine IC50_{50} values.

Enzyme inhibition studies (e.g., monoamine oxidases) via fluorometric or spectrophotometric methods.

  • Data Interpretation : Activity is benchmarked against structurally similar compounds like 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives, which show neuroactive properties .

Advanced Research Questions

Q. How can low yields in the Pictet-Spengler synthesis of this compound be addressed?

  • Troubleshooting :

  • Catalyst Screening : Replace BF3_3·Et2_2O with protic acids (e.g., HCl in ethanol) to improve regioselectivity.
  • Microwave-Assisted Synthesis : Reduce reaction time (from 24 hrs to 1–2 hrs) while maintaining yields >70% .
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted aldehydes .

Q. How to resolve discrepancies in spectroscopic data during structural characterization?

  • Case Study : Contradictory 1H^1 \text{H}-NMR signals for diastereotopic methyl groups can arise from restricted rotation. Solutions include:

  • Variable-Temperature NMR : Elevate temperature (e.g., 60°C) to coalesce split peaks.
  • DFT Calculations : Compare experimental vs. simulated spectra (software: Gaussian or ORCA) to confirm assignments .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

DFT-Based Reactivity Indices : Calculate Fukui indices (ff^-) to identify electrophilic sites (e.g., cyano carbon).

Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. THF) on transition-state energetics.

  • Validation : Cross-reference with experimental kinetic data from analogous compounds (e.g., 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) .

Q. How to design derivatives of this compound for enhanced CNS penetration and target selectivity?

  • Strategies :

  • Bioisosteric Replacement : Substitute the 8-cyano group with trifluoromethyl (improves lipophilicity) or sulfonamide (enhances hydrogen bonding).
  • Ring Functionalization : Introduce fluorine at the 7-position (via electrophilic fluorination) to modulate metabolic stability.
    • Validation : In silico ADMET profiling (e.g., SwissADME) and in vivo pharmacokinetic studies in rodent models .

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